Iothalamic Acid I-125

Radiopharmacy Nuclear Medicine Logistics

Iothalamic Acid I-125 (Glofil-125 API) is the definitive reference standard for glomerular filtration rate (GFR) measurement, demonstrating a 1.00 inulin clearance ratio. Its 60.14-day I-125 half-life enables centralized manufacturing and consistent quality across extended multi-center renal trials and transplant monitoring—an impossibility with short-lived isotopes like 99mTc-DTPA (~6 h). Substituting with I-131 or other iodine isotopes invalidates dosimetry and shelf-life. This non-substitutable radiopharmaceutical delivers regulatory-compliant, reproducible GFR data essential for clinical diagnostics, CKD staging, and pharmaceutical research. Secure the gold-standard GFR tracer to eliminate pharmacokinetic variability in your renal function studies.

Molecular Formula C11H9I3N2O4
Molecular Weight 607.91 g/mol
CAS No. 97914-42-6
Cat. No. B15181112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIothalamic Acid I-125
CAS97914-42-6
Molecular FormulaC11H9I3N2O4
Molecular Weight607.91 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
InChIInChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12-2,13-2,14-2
InChIKeyUXIGWFXRQKWHHA-DQKAYFEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iothalamic Acid I-125 (CAS 97914-42-6): Radiopharmaceutical Procurement Specifications for Renal Function Measurement


Iothalamic Acid I-125 (CAS 97914-42-6), formulated clinically as Sodium Iothalamate I-125 Injection (brand name Glofil-125), is a radioactive diagnostic agent belonging to the ionic, monomeric, triiodinated benzoic acid derivative class of radiopharmaceuticals . It functions as an exogenous filtration marker, cleared from the body exclusively through glomerular filtration without undergoing tubular secretion or reabsorption [1]. Its primary, and only, clinical indication is the evaluation of the glomerular filtration rate (GFR) for the diagnosis and monitoring of patients with renal disease [2]. The compound utilizes the radioisotope Iodine-125, which has a physical half-life of 60.14 days [3].

Why Iothalamic Acid I-125 Cannot Be Substituted with Alternative GFR Markers or Other I-125 Radiopharmaceuticals


Generic substitution in GFR measurement or substitution with another I-125 labeled agent is not scientifically valid because each GFR marker possesses unique and quantifiably different pharmacokinetic, radiophysical, and performance profiles that directly impact the accuracy and reliability of the resulting clinical data [1]. For instance, while other radioisotopic markers like 99mTc-DTPA are available, their shorter half-life (~6 hours) complicates study logistics and may limit accuracy in patients with severe renal impairment [2]. Conversely, other in-class iodine-based contrast agents, such as diatrizoate or metrizoate, share structural similarities but are not validated as GFR markers in the same manner as iothalamate and exhibit different toxicity profiles [3]. Furthermore, substituting I-125 with another iodine isotope like I-131, which has an 8-day half-life and higher energy gamma emission, would drastically alter the radiation dosimetry, shelf-life, and clinical workflow, making it unsuitable as a direct replacement [4]. The specific evidence below quantifies these crucial differentiators.

Quantitative Evidence Guide: Iothalamic Acid I-125 Procurement Differentiators


I-125 Isotope Half-Life (60 Days) Provides Logistical Advantage Over Short-Lived Alternatives like 99mTc-DTPA

The physical half-life of I-125 is 60.14 days, which is approximately 240 times longer than the 6-hour half-life of 99mTc, a commonly used alternative isotope for GFR markers like 99mTc-DTPA [1]. This extended half-life directly enables centralized production, longer shelf-life for commercial distribution, and greater flexibility in clinical scheduling, whereas the short half-life of 99mTc necessitates on-site generator systems and more complex, time-sensitive procedures [2].

Radiopharmacy Nuclear Medicine Logistics

I-125 iothalamate Clearance Ratio to Inulin Gold Standard is 1.00, Confirming Equivalent Accuracy

In a direct head-to-head comparison in 21 patients, the mean ratio of the renal clearance of iothalamate 125I to the gold standard marker inulin was 1.00, with a range from 0.93 to 1.09 [1]. This 1:1 correlation provides quantitative validation that I-125 iothalamate clearance is equivalent to inulin clearance, establishing it as a high-accuracy surrogate for GFR measurement without the procedural complexities of inulin [1].

Clinical Pharmacology Nephrology GFR Measurement

Non-Radioactive Iohexol Shows Excellent Correlation (r2=0.95) with I-125 iothalamate for GFR, Validating Use as a Reference

A cross-study comparison of 41 adults showed an excellent correlation (r² = 0.95) between GFR measurements using non-radioactive iohexol and the reference 125I-iothalamate clearance method [1]. The intrapatient coefficient of variation was 13.7%, with a standard error of the estimate of 9.2 ml/min, demonstrating strong agreement between the two techniques [1].

Analytical Chemistry Clinical Validation Non-radioactive methods

Radiochemical Purity Standard of ≥98% (Free Iodide ≤2%) as per USP Ensures Minimal Radiolytic Interference

According to the United States Pharmacopeia (USP) monograph for Iothalamate Sodium I 125 Injection, the product must demonstrate a radiochemical purity of not less than 98.0%, meaning that free, unbound radioiodide (125I-) constitutes no more than 2.0% of the total radioactivity [1]. This high purity standard, validated by paper chromatography, is critical for ensuring that the measured clearance accurately reflects GFR and is not confounded by the different biological handling of free iodide [1].

Quality Control Radiopharmaceutical Manufacturing Analytical Chemistry

Iothalamic Acid I-125: Validated Clinical and Research Application Scenarios


High-Accuracy Clinical GFR Measurement in Renal Disease Diagnosis and Monitoring

This compound is indicated for the evaluation of glomerular filtration in patients with known or suspected renal disease [1]. Its clearance, which is statistically equivalent to the gold standard inulin (ratio = 1.00), allows for accurate GFR quantification to stage chronic kidney disease (CKD), monitor disease progression, and assess response to therapy [2]. This application is supported by direct comparative evidence showing its equivalence to inulin [2].

Renal Function Assessment in Liver and Kidney Transplant Recipients

I-125 iothalamate is particularly valuable for the precise monitoring of renal function in kidney and liver transplant patients, a population where accurate GFR assessment is crucial for detecting early graft dysfunction and adjusting immunosuppressive therapy [1]. Its established accuracy and simplicity, relative to other methods, make it a preferred tool in this specialized clinical setting [1].

Gold Standard Reference for Validation of Novel GFR Measurement Methods

Due to its validated high correlation with inulin (ratio=1.00) and its use as a benchmark in studies comparing non-radioactive methods (e.g., iohexol, r²=0.95), I-125 iothalamate serves as the reference standard for validating new or alternative techniques for GFR measurement in both clinical research and diagnostic laboratory settings [2][3].

Longitudinal Clinical Research Studies with Centralized GFR Measurement

The 60-day physical half-life of the I-125 isotope provides a logistical advantage for large-scale, multi-center clinical research studies [4]. It allows for the centralized manufacturing and distribution of the radiopharmaceutical, ensuring consistent quality and methodology across different study sites over extended periods, which is not feasible with short-lived isotopes like 99mTc-DTPA [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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